molecular formula C20H27NO3 B2706567 N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline CAS No. 134627-68-2

N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline

Cat. No.: B2706567
CAS No.: 134627-68-2
M. Wt: 329.44
InChI Key: MSNQJPLMSHUTIZ-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline is an organic compound with the molecular formula C20H27NO3 and a molecular weight of 329.44 . This compound is characterized by the presence of a diethylamino group attached to a benzene ring, which is further substituted with a 2,4,6-trimethoxyphenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline typically involves the reaction of 4-(2,4,6-trimethoxybenzyl)aniline with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinones, oxidized aniline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]benzamide
  • N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]phenylamine
  • N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]phenol

Uniqueness

N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group and the 2,4,6-trimethoxyphenylmethyl group allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-6-21(7-2)16-10-8-15(9-11-16)12-18-19(23-4)13-17(22-3)14-20(18)24-5/h8-11,13-14H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNQJPLMSHUTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC2=C(C=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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